
Lewis A 三糖
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lewis A trisaccharide is a carbohydrate molecule that has been the focus of scientific research for many years. This molecule is composed of three sugar units, namely, N-acetylglucosamine, fucose, and galactose. Lewis A trisaccharide is known to play a crucial role in many biological processes, including cell adhesion, inflammation, and cancer metastasis.
科学研究应用
抑制癌细胞生长
Lewis A (Le a) 三糖是一种碳水化合物配体,它是甘露糖结合蛋白的配体,对癌细胞生长具有强效的抑制作用 {svg_1}. 在人结直肠癌细胞中观察到这种现象 {svg_2}.
Lewis 血型抗原
Lewis A (Le a) 三糖是糖脂的组成部分,已被确定为 Lewis 血型的抗原 {svg_3}. 这使得它在免疫学和输血医学领域具有重要意义。
N-连接糖蛋白的组成部分
带有 Lewis A 串联重复序列的 N-连接糖蛋白已从 SW1116 人结直肠癌细胞系中分离出来 {svg_4}. 这些糖蛋白在各种生物过程中起着至关重要的作用,包括细胞间相互作用、免疫反应和病原体识别。
串联重复序列的合成
Lewis A 单元可以合成并很容易地转化为高产量的受体和供体 {svg_5}. 已经实现了作为 Lewis A 串联重复框架的六糖和十二糖的立体选择性组装 {svg_6}.
农业应用
来自弧菌属 C42 的海藻酸裂解酶 AlyC7 被表征为一种三糖生成裂解酶,已被用于农业应用 {svg_7}. 制备的海藻酸寡糖 (AOS) 在 20 μg/mL 时可增加生菜、番茄、小麦和玉米的根长 {svg_8}.
靶向人树突状细胞
表面带有 Lewis X 三糖的脂质体已被发现能有效地靶向人树突状细胞 {svg_9}. 这在免疫治疗和疫苗开发领域具有潜在应用。
作用机制
Target of Action
The primary targets of Lewis A Trisaccharide, also known as the Lewis antigen (Le), are certain eukaryotic and prokaryotic cells . The Lewis antigen is a series of α1→3/α1→4 fucosylated oligosaccharide epitopes derived from the Galβ1→3/1→4GlcNAcβ1→R carbohydrate backbone . It has been identified on the surface of these cells .
Mode of Action
It is known that the α1→3 or α1→4 fucose in lewis glyco-epitopes is attached to the glcnac residue . This interaction with its targets leads to various changes in the cells.
Biochemical Pathways
It is known that lewis epitopes have been implicated in the regulation of cell biological events, such as cell signaling, growth, apoptosis, adhesion, and migration .
Pharmacokinetics
It is known that lewis antigens are mainly synthesized in epithelial cells and the digestive system .
Result of Action
The molecular and cellular effects of Lewis A Trisaccharide’s action are diverse. Some Lewis epitopes have been recognized as tumor markers and are being used in the clinical diagnosis and prognosis of certain cancers . They have also been found to be involved in the pathogenesis of stomach disorders and embryo development .
Action Environment
The action, efficacy, and stability of Lewis A Trisaccharide can be influenced by various environmental factors. For instance, Lewis antigens can exist in various tissues in the form of free oligosaccharides or protein conjugates . Furthermore, the expression of these antigens on epithelial tumors is associated with tumor progression, metastatic spread, and poor prognosis, as well as the potential for immune evasion .
未来方向
The field of glycobiology, which includes the study of substances like the Lewis A Trisaccharide, is poised for a boom in drug development . Glycobiology has already produced several drugs that have improved human health or are currently being translated to the clinic . The lessons learned from these approaches are paving the way for future glycobiology-focused therapeutics .
生化分析
Biochemical Properties
Lewis A Trisaccharide interacts with various biomolecules. It is a carbohydrate ligand for a mannose binding protein that shows potent inhibitory activity against carcinoma growth . The Lewis A Trisaccharide is involved in cell signaling, growth, apoptosis, adhesion, and migration .
Cellular Effects
Lewis A Trisaccharide has significant effects on various types of cells and cellular processes. It efficiently targets human dendritic cells . It is also found on the surface of erythrocytes and is a tumor-related antigen .
Molecular Mechanism
The mechanism of action of Lewis A Trisaccharide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It forms a mannose binding protein-carbohydrate complex, which shows potent inhibitory activity against growth of human colorectal carcinoma cells .
Temporal Effects in Laboratory Settings
It is known that Lewis A Trisaccharide is a component of glycolipids that have been identified as antigens of the Lewis blood group .
Dosage Effects in Animal Models
The effects of Lewis A Trisaccharide vary with different dosages in animal models. For instance, bull sperm binding to oviductal epithelium is mediated by a Ca2±dependent lectin on sperm that recognizes Lewis A Trisaccharide .
Metabolic Pathways
Lewis A Trisaccharide is involved in multiple metabolic pathways. It is a component of glycolipids and is structurally related to the sugar determinants of the human ABH (O) blood group antigen system .
Transport and Distribution
Lewis A Trisaccharide is transported and distributed within cells and tissues. It is a component of glycolipids that have been identified on the surface of certain eukaryotic and prokaryotic cells .
Subcellular Localization
The subcellular localization of Lewis A Trisaccharide is primarily on the surface of cells. It is a major component of the glycan structures on the surface of HL-60 cells and is found on the surface of erythrocytes .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Lewis A trisaccharide can be achieved through a convergent approach, where three monosaccharide units are synthesized separately and then joined together in the final step.", "Starting Materials": [ "D-glucose", "D-galactose", "N-acetyl-D-glucosamine", "Protecting groups", "Activating agents", "Solvents" ], "Reaction": [ { "Step 1": "Synthesis of the first monosaccharide unit (D-glucose)", "Reaction": "Protect the hydroxyl groups of D-glucose with appropriate protecting groups. Activate the anomeric carbon with an activating agent such as trifluoromethanesulfonic anhydride (Tf2O) and react with a suitable leaving group to form the desired glycoside." }, { "Step 2": "Synthesis of the second monosaccharide unit (D-galactose)", "Reaction": "Protect the hydroxyl groups of D-galactose with appropriate protecting groups. Activate the anomeric carbon with an activating agent such as Tf2O and react with a suitable leaving group to form the desired glycoside." }, { "Step 3": "Synthesis of the third monosaccharide unit (N-acetyl-D-glucosamine)", "Reaction": "Protect the hydroxyl and amine groups of N-acetyl-D-glucosamine with appropriate protecting groups. Activate the anomeric carbon with an activating agent such as Tf2O and react with a suitable leaving group to form the desired glycoside." }, { "Step 4": "Coupling of the three monosaccharide units", "Reaction": "Remove the protecting groups from the three monosaccharide units and activate the anomeric carbon of the first monosaccharide unit with an activating agent such as silver triflate (AgOTf). React the activated first monosaccharide unit with the hydroxyl group of the second monosaccharide unit to form a disaccharide. Repeat the process to attach the third monosaccharide unit to the disaccharide to form the desired Lewis A trisaccharide." } ] } | |
CAS 编号 |
56570-03-7 |
分子式 |
C20H35NO15 |
分子量 |
529.5 g/mol |
IUPAC 名称 |
N-[(2R,3R,4R,5R)-5,6-dihydroxy-1-oxo-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide |
InChI |
InChI=1S/C20H35NO15/c1-6-11(27)13(29)15(31)19(33-6)36-18(9(26)4-23)17(8(3-22)21-7(2)25)35-20-16(32)14(30)12(28)10(5-24)34-20/h3,6,8-20,23-24,26-32H,4-5H2,1-2H3,(H,21,25)/t6-,8-,9+,10+,11+,12-,13+,14-,15-,16+,17+,18+,19-,20-/m0/s1 |
InChI 键 |
HHQLEBOUBWWITP-MBKDEEHCSA-N |
手性 SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
物理描述 |
Solid |
同义词 |
2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-3-O-(b-D-galactopyranosyl)-D-_x000B_glucopyranose, Gal1-b-3[Fuc1-α-4]GlcNAc |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



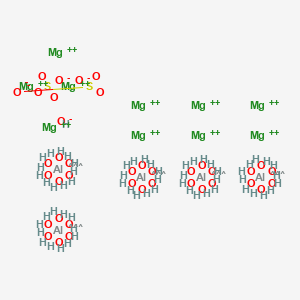
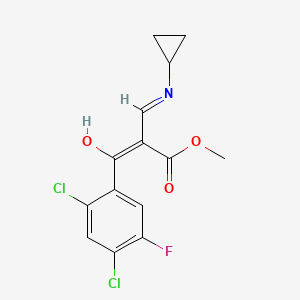
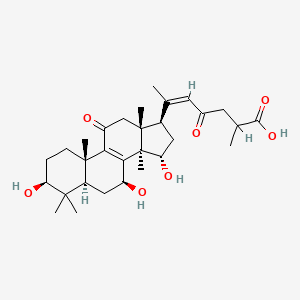
![[Hydroxy-[3-oxo-2-[2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1139601.png)
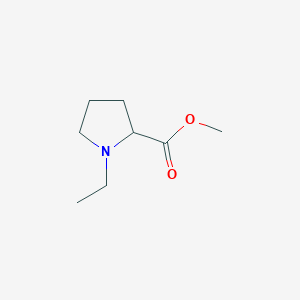
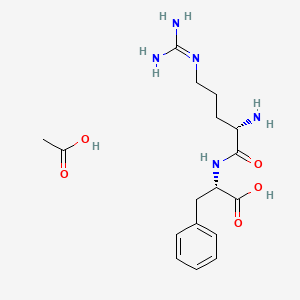
![diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1139610.png)